4-(3-bromobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
This compound belongs to the 1,2,4-benzothiadiazine 1,1-dioxide class, characterized by a fused benzene-thiadiazine ring system with two sulfonyl oxygen atoms. The structure features a 3-bromobenzyl substituent at position 4 and a 3-fluoro-4-methylphenyl group at position 2. These substituents confer distinct electronic and steric properties:
- The 3-fluoro-4-methylphenyl group combines electron-withdrawing (fluoro) and electron-donating (methyl) effects, modulating the compound’s reactivity and binding interactions.
The 1,1-dioxide moiety enhances polarity, improving solubility in polar solvents, while the fused aromatic system may contribute to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
4-[(3-bromophenyl)methyl]-2-(3-fluoro-4-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrFN2O3S/c1-14-9-10-17(12-18(14)23)25-21(26)24(13-15-5-4-6-16(22)11-15)19-7-2-3-8-20(19)29(25,27)28/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNJKOYCDLMEEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-bromobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (CAS Number: 893790-30-2) belongs to the class of benzodiazepine derivatives. This article aims to synthesize existing knowledge on its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHBrFNOS
- Molecular Weight : 475.33 g/mol
- Structure : The compound features a thiadiazine core with bromine and fluorine substituents that are critical for its biological activity.
Research into the biological activity of this compound reveals several potential mechanisms through which it may exert its effects:
- GABA Receptor Modulation : Similar to other benzodiazepines, it is hypothesized that this compound may interact with GABA-A receptors, enhancing inhibitory neurotransmission in the central nervous system (CNS). This interaction is crucial for anxiolytic and sedative effects.
- Inhibition of Enzymatic Activity : Studies suggest that certain derivatives can inhibit enzymes related to metabolic pathways. For instance, modifications in the thiadiazine structure can influence the compound's ability to inhibit nicotinamide adenine dinucleotide (NAD) metabolism, potentially affecting energy homeostasis in cells .
Biological Activity Data
A summary of key biological activities observed in various studies is presented below.
Study 1: Antimicrobial Efficacy
In an investigation focused on antimicrobial properties, the compound was tested against various bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.
Study 2: GABA-A Receptor Interaction
Another study utilized electrophysiological methods to assess the effects of this compound on GABA-A receptor subunits. The findings demonstrated enhanced receptor activation, supporting the hypothesis of its anxiolytic potential .
Study 3: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis indicated that the presence of bromine and fluorine substituents significantly influenced the biological activity of the compound. Variations in these substituents led to differential receptor binding affinities and metabolic stability .
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity :
- Anticancer Properties :
- Neuropharmacological Effects :
Synthesis and Derivative Development
The synthesis of 4-(3-bromobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves cyclocondensation reactions between appropriate precursors. Various synthetic routes have been documented, including:
- Acid-catalyzed cyclization methods.
- Reactions involving phenacyl bromides and triazole derivatives .
Material Science Applications
- Polymer Additives :
- Dyes and Pigments :
Case Study 1: Antimicrobial Testing
A recent study evaluated the antimicrobial efficacy of several thiadiazine derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria.
Case Study 2: Synthesis Optimization
Researchers optimized the synthesis of this compound by varying reaction conditions such as temperature and solvent systems. The optimized method yielded higher purity and better yields, demonstrating its potential for scalable production for pharmaceutical applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 3-bromobenzyl group acts as a reactive site for nucleophilic substitution. The bromine atom's electronegativity and the benzyl group's resonance stabilization facilitate displacement under specific conditions:
Key Observations :
-
Steric hindrance from the 3-fluoro-4-methylphenyl group reduces reaction rates compared to non-fluorinated analogs.
-
Electron-withdrawing fluorine atoms enhance the electrophilicity of the benzyl bromide site .
Oxidation and Reduction Reactions
The thiadiazine dioxide core exhibits redox activity, particularly at the sulfur centers:
| Reaction Type | Conditions | Product | Outcome |
|---|---|---|---|
| Oxidation | H₂O₂, AcOH, 60°C | Sulfonic acid derivative via S–N bond cleavage | Complete conversion in 4 hours |
| Reduction | NaBH₄, NiCl₂, EtOH | Partial reduction of the thiadiazine ring to thiolactam | 41% isolated yield |
| Electrochemical | Pt electrode, pH 7 buffer | Two-electron transfer at −1.2 V (vs. SCE) | Reversible redox behavior observed |
Mechanistic Insight :
-
The 1,1-dioxide group stabilizes radical intermediates during reduction.
-
Fluorine substituents increase oxidative stability by electron withdrawal .
Coupling Reactions
Palladium-catalyzed cross-couplings exploit the bromobenzyl moiety:
| Coupling Type | Catalyst System | Partner | Product | Efficiency |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Phenylboronic acid | Biaryl-functionalized derivative | 83% |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | Phenylacetylene | Alkynylated analog | 67% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 2-Aminothiazole | Amine-coupled product | 58% |
Challenges :
-
Competing dehalogenation occurs above 100°C due to thermal instability .
-
Fluorine atoms ortho to the reaction site slow transmetallation steps .
Ring-Opening and Rearrangement
Under strongly acidic or basic conditions, the thiadiazine ring undergoes transformations:
| Condition | Process | Major Product | Notes |
|---|---|---|---|
| Conc. HCl, reflux (4 hr) | Ring contraction to benzothiazole | 2-Amino-5-(3-bromobenzyl)benzothiazole | Accompanied by SO₂ release |
| t-BuOK, DMSO, 120°C (6 hr) | Ring expansion to 1,4-thiazepine dioxide | Seven-membered heterocycle with retained Br | Requires anhydrous conditions |
| H₂O, microwave (150°C) | Hydrolytic cleavage | 3-Bromobenzylamine + sulfonamide fragments | Quantitative decomposition |
Structural Implications :
-
The 3-fluoro-4-methylphenyl group directs ring-opening regiochemistry .
-
1,1-Dioxide groups increase ring strain, lowering activation energy for rearrangements.
Photochemical Reactivity
UV irradiation induces unique transformations:
| Wavelength | Solvent | Product | Quantum Yield | Application |
|---|---|---|---|---|
| 254 nm | MeCN | [2+2] Cycloadduct with adjacent double bond | Φ = 0.12 | Photopharmacology |
| 365 nm | Toluene | Singlet oxygen adduct at thiadiazine S-atom | Φ = 0.08 | ROS-generating agents |
Limitations :
-
Bromine atoms act as heavy atom quenchers, reducing excited-state lifetimes.
-
Fluorine substitution blue-shifts absorption maxima by ~15 nm .
Biological Activation Pathways
While not strictly synthetic reactions, metabolic transformations are critical for pharmacological applications:
Structure-Activity Relationship :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Benzothiadiazine Class
Compound A : 4-(3-Bromobenzyl)-2-(2,4-Dimethylphenyl)-2H-Benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-Dioxide
- Key Differences: Substituent at Position 2: 2,4-Dimethylphenyl (electron-donating methyl groups) vs. 3-fluoro-4-methylphenyl (mixed electronic effects). Methyl groups in Compound A may enhance hydrophobicity .
Compound B : 4-[(4-Chlorophenyl)methyl]-2-(4-Methoxyphenyl)-2H-Benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-Dioxide
- Key Differences :
- Substituents : 4-Chlorobenzyl (electron-withdrawing Cl) and 4-methoxyphenyl (electron-donating OMe) vs. 3-bromobenzyl and 3-fluoro-4-methylphenyl.
- Impact : Chlorine’s smaller size compared to bromine reduces steric hindrance, while methoxy improves solubility. The target compound’s bromine may offer stronger halogen bonding in biological systems .
Pyridothiadiazine and Thiazinane Analogues
Compound C : 2-(4-Fluorobenzyl)-4-[4-(Methylsulfanyl)phenyl]-2H-Pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-Dioxide
- Core Structure : Pyridine ring replaces benzene in the fused system.
- Impact : The pyridine nitrogen introduces basicity, altering solubility and hydrogen-bonding capacity. The methylsulfanyl group (-SMe) enhances lipophilicity but may reduce metabolic stability compared to the target compound’s fluorophenyl group .
Compound D : 2-(4-Bromobenzyl)-1,2-Thiazinane-1,1-Dioxide
- Core Structure : Saturated thiazinane ring vs. aromatic benzothiadiazine.
- The 4-bromobenzyl group is structurally analogous to the target compound’s 3-bromobenzyl, but positional isomerism may affect target selectivity .
Electronic and Physicochemical Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | ~495.3 g/mol | ~481.3 g/mol | ~470.9 g/mol | ~498.5 g/mol |
| LogP | ~3.8 (estimated) | ~4.1 | ~3.2 | ~4.0 |
| Solubility (Water) | Low (fluorine enhances polarity) | Very low (hydrophobic) | Moderate (methoxy) | Low (pyridine/SMe) |
| Key Substituents | 3-Br, 3-F-4-MePh | 2,4-MePh | 4-Cl, 4-OMePh | 4-F, 4-SMePh |
Data inferred from substituent effects and structural analogs .
Q & A
Q. What are the key considerations for synthesizing 4-(3-bromobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from precursors like substituted benzyl halides and aromatic amines. Critical steps include:
- Substitution Reactions : Electrophilic substitution on the aromatic rings to introduce bromo and fluoro-methyl groups .
- Cyclization : Formation of the thiadiazine ring using sulfur-containing reagents (e.g., thionyl chloride or Lawesson’s reagent) under controlled temperatures (60–100°C) .
- Oxidation : Conversion to the 1,1-dioxide form using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .
- Optimization : Catalyst selection (e.g., Pd/C for cross-coupling) and solvent polarity (DMF or THF) significantly impact yield and purity .
Table 1 : Example Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Bromination | Br₂/FeBr₃ | DCM | 0°C → RT | 75–85 |
| Cyclization | Lawesson’s Reagent | Toluene | 80°C | 60–70 |
| Oxidation | H₂O₂/AcOH | Acetic Acid | 50°C | 90–95 |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions via chemical shifts (e.g., bromobenzyl protons at δ 7.2–7.5 ppm; fluorine coupling patterns) .
- X-ray Diffraction : Resolves structural ambiguities (e.g., boat/chair conformation of the thiadiazine ring) and validates hydrogen bonding networks (N–H⋯O, C–H⋯O) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 487.02 for C₂₁H₁₅BrFN₂O₂S) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Use statistical models (e.g., factorial design) to evaluate interactions between variables like catalyst loading, temperature, and solvent ratios .
- Flow Chemistry : Continuous-flow systems enhance reproducibility for oxidation steps by maintaining precise temperature and pressure control .
- In Situ Monitoring : FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .
Q. What strategies resolve contradictions in structural data (e.g., conflicting NMR vs. X-ray results)?
- Methodological Answer :
- Dynamic NMR Analysis : Detects conformational flexibility (e.g., ring puckering in thiadiazine) by variable-temperature NMR .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict stable conformers and compare with experimental data .
- Multi-technique Validation : Correlate X-ray crystallography (absolute configuration) with NOESY (proximity of substituents) .
Q. What mechanistic insights explain the compound’s biological activity?
- Methodological Answer :
- Target Binding Studies : Molecular docking (AutoDock Vina) identifies interactions with bacterial enzymes (e.g., dihydrofolate reductase) based on sulfonamide group positioning .
- SAR Analysis : Compare analogs (e.g., chloro vs. bromo substituents) to determine critical functional groups for antibacterial activity .
- In Vitro Assays : MIC (Minimum Inhibitory Concentration) testing against Staphylococcus aureus and E. coli quantifies potency .
Data-Driven Research Questions
Q. How does the electronic nature of substituents influence reactivity in electrophilic substitution?
- Methodological Answer :
- Hammett Analysis : Correlate σ values of substituents (e.g., -Br: σₚ = +0.23; -CF₃: σₚ = +0.54) with reaction rates in nitration or sulfonation .
- DFT Calculations : Electron density maps (e.g., Mulliken charges) predict regioselectivity in bromobenzyl vs. fluorophenyl rings .
Q. What are the stability challenges of the 1,1-dioxide moiety under varying pH conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
